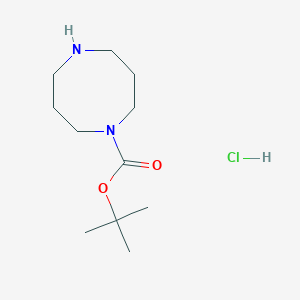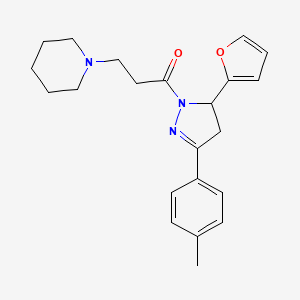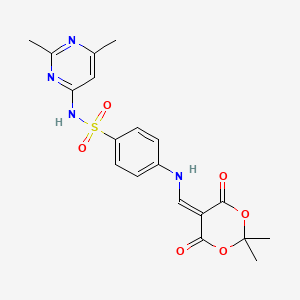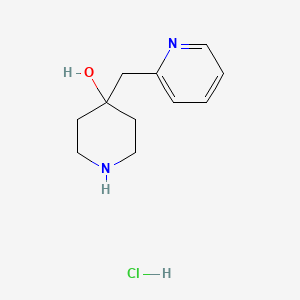
BENZYL 2-BROMOPYRIDINE-4-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZYL 2-BROMOPYRIDINE-4-CARBOXYLATE is a useful research compound. Its molecular formula is C13H10BrNO2 and its molecular weight is 292.132. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Benzyl 2-bromoisonicotinate, a derivative of benzyl alcohol and related compounds, has been studied in various contexts for its potential applications and effects in scientific research. While there is a limited direct focus on this specific compound, insights can be gleaned from research on its related compounds and analogs.
Research Insights
Benzyl Alcohol as an Alternative Local Anesthetic Benzyl alcohol has been evaluated for its efficacy as a local anesthetic for superficial skin procedures. Compared to lidocaine with epinephrine, benzyl alcohol was found to be significantly less painful on injection and provided prolonged cutaneous anesthesia, although it was not as effective as lidocaine with epinephrine throughout the observation period. This suggests a potential application of benzyl alcohol and its derivatives in the development of less painful local anesthetics (Wilson & Martin, 1999).
Hematotoxicity and Reproductive Hazards from Related Compounds Studies have explored the hematopoietic and reproductive hazards associated with exposure to solvents containing 2-bromopropane, a compound structurally related to benzyl 2-bromoisonicotinate. Workers exposed to 2-bromopropane exhibited significant reproductive dysfunction, including secondary amenorrhea in females and azoospermia or oligospermia in males, alongside bone marrow effects. These findings are crucial for understanding the toxicological implications of exposure to brominated compounds and for ensuring safe handling practices in industries using such chemicals (Kim et al., 1996).
Benzene and Benzyl Derivatives in Toxicology and Carcinogenesis Research on benzene and its derivatives, including benzyl alcohol, has highlighted their roles in toxicology and carcinogenesis. For instance, benzene poisoning is recognized as a risk factor for hematological malignancies and is associated with specific genetic mutations that impact its detoxification. This line of research is essential for understanding the genetic factors that may influence individual susceptibility to the toxic effects of benzene and related compounds, including benzyl 2-bromoisonicotinate (Rothman et al., 1997).
Exposure to Brominated Flame Retardants and Health Implications Polybrominated diphenyl ethers (PBDEs), used as flame retardants, are structurally related to benzyl 2-bromoisonicotinate. Studies on household exposures to PBDEs and their health implications shed light on human exposure pathways and the potential health risks associated with brominated compounds. Understanding these exposure pathways and health implications is crucial for assessing the risks associated with brominated compounds, including benzyl 2-bromoisonicotinate and its potential applications (Imm et al., 2009).
特性
IUPAC Name |
benzyl 2-bromopyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-12-8-11(6-7-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWZIFQUFCUOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2645041.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2645044.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2645049.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide](/img/structure/B2645053.png)

![(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide](/img/structure/B2645055.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2645056.png)
![(Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645058.png)


![N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2645063.png)
